molecular formula C17H21ClN2O3S B2460850 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953230-30-3

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2460850
CAS No.: 953230-30-3
M. Wt: 368.88
InChI Key: MNSCRKZYJWICDS-UHFFFAOYSA-N
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Description

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic, heterocyclic, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 1-(furan-2-ylmethyl)piperidine: This intermediate can be synthesized by reacting furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Formation of the sulfonamide: The intermediate 1-(furan-2-ylmethyl)piperidine is then reacted with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the benzenesulfonamide group can be replaced by other nucleophiles.

    Oxidation and reduction: The furan ring and piperidine moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido, cyano, or thiol derivatives.

    Oxidation: Oxidized derivatives of the furan and piperidine rings.

    Reduction: Reduced forms of the furan and piperidine rings.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: Used as a tool compound to study the effects of sulfonamide derivatives on various biological pathways.

    Industrial Applications: Potential use in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and piperidine moieties may contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-methylbenzenesulfonamide
  • 2-chloro-N-(piperidin-4-ylmethyl)benzenesulfonamide
  • N-(furan-2-ylmethyl)-N-methylbenzenesulfonamide

Uniqueness

2-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the furan ring, piperidine moiety, and sulfonamide group makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

2-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3S/c18-16-5-1-2-6-17(16)24(21,22)19-12-14-7-9-20(10-8-14)13-15-4-3-11-23-15/h1-6,11,14,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSCRKZYJWICDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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